molecular formula C9H9N B1329614 3,5-Dimethylbenzonitrile CAS No. 22445-42-7

3,5-Dimethylbenzonitrile

Cat. No. B1329614
CAS RN: 22445-42-7
M. Wt: 131.17 g/mol
InChI Key: YFKRLZLGVDDKAL-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzonitrile is a chemical compound that is a derivative of benzonitrile with two methyl groups substituted at the 3rd and 5th positions of the benzene ring. Although the specific compound 3,5-dimethylbenzonitrile is not directly discussed in the provided papers, related compounds with similar structures are mentioned, which can give insights into the properties and reactivity of 3,5-dimethylbenzonitrile.

Synthesis Analysis

The synthesis of compounds closely related to 3,5-dimethylbenzonitrile has been explored in several studies. For instance, a one-pot synthesis method for 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride has been reported, with high yields and purity achieved under optimized conditions in DMF solvent . This suggests that similar methods could potentially be applied to synthesize 3,5-d

Scientific Research Applications

Charge-Transfer Studies

  • Charge-Transfer State Study : The formation of the charge-transfer state of 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN) was studied in a supersonic free jet, suggesting significant geometric changes in upper electronic states. This research provides insight into the molecular behavior and properties of TMABN in different states (Kobayashi, Futakami, & Kajimoto, 1987).

Crystal Structure Analysis

  • Crystal Structure and Packing : A study on 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures provided insights into the structural aspects of these compounds, including the character of the amino N atom and its spatial arrangement relative to the phenyl ring. This research is essential for understanding the molecular structure and interactions (Heine et al., 1994).

Photochemical Reactivity

  • Phototransposition and Photoaddition : A study on the photochemical reactivity of various dimethylbenzonitrile isomers, including 3,5-dimethylbenzonitrile, revealed distinct patterns in phototransposition and photoaddition reactions. This research contributes to the understanding of photochemical processes in these compounds (Howell, Pincock, & Stefanova, 2000).

Spectroscopic Investigations

  • Infrared and Raman Spectroscopy : The infrared and Raman spectra of various dimethylbenzonitriles, including 3,5-dimethylbenzonitrile, were analyzed. This research aids in understanding the vibrational properties of these compounds, which is crucial for their characterization and potential applications (Sarma, 1986).

Nitration Studies

  • Nitration and Rearrangement : The reaction of various dimethylbenzonitriles with nitric acid was studied, highlighting the formation of specific adducts and subsequent rearrangements. Such studies are essential for understanding the chemical reactivity and potential synthesis routes for derivatives of these compounds (Fischer & Greig, 1973).

Fluorescence Studies

  • Fluorescence Excitation and Charge Transfer : Research on the fluorescence excitation spectra of various aminobenzonitriles, including derivatives of 3,5-dimethylbenzonitrile, sheds light on their fluorescence properties and charge transfer mechanisms. This knowledge is crucial for applications in fields like photonics and material science (Daum et al., 2001).

Safety And Hazards

3,5-Dimethylbenzonitrile can be harmful if inhaled, swallowed, or in contact with skin. It causes serious eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKRLZLGVDDKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176986
Record name 3,5-Dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzonitrile

CAS RN

22445-42-7
Record name 3,5-Dimethylbenzonitrile
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Record name 3,5-Dimethylbenzonitrile
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Record name 3,5-Dimethylbenzonitrile
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Record name 3,5-dimethylbenzonitrile
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Synthesis routes and methods I

Procedure details

3,5-dimethylbenzamide (50 g, 0.3356M) was suspended in benzene (400 mL). Thionyl chloride (49 mL, 0.671M) and DMF (2 mL) were added and the mixture was refluxed for 2 hr. After cooling to room temperature, the mixture was poured into a crushed ice. After 1 hr., the solution was neutralized by the addition of 6N sodium hydroxide solution. The product was then extracted with ether, dried with anhydrous magnesium sulfate, filtered, and evaporated in vacuo to give a yellow solid. The crude product was then purified by silica gel column chromatography (eluent, EA:hexane (1:4)) to afford 42 g (95%) of 3,5-dimethylbenzonitrile as a yellow solid. m.p. 51-52° C. 1H NMR (300 MHz, CDCl3) δ 2.34 (6H, s), 7.21 (1H, s), 7.26 (2H, s).
Quantity
50 g
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49 mL
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2 mL
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ice
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0 (± 1) mol
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0 (± 1) mol
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400 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 20 mol %), KCN (78 mg, 1.20 mmol), evacuated, backfilled with Ar. N,N′-Dimethylethylenediamine (21.5 μL, 0.202 mmol, 20 mol %), 5-bromo-m-xylene (136 μL, 1.00 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. Dodecane (internal GC standard, 230 μL), ethyl acetate (2 mL), and 30% aq ammonia (1 mL) were added. A 0.1 mL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide a 15% yield of 3,5-dimethylbenzonitrile.
Quantity
21.5 μL
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reactant
Reaction Step One
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136 μL
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reactant
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1 mL
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solvent
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230 μL
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1 mL
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2 mL
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1 mL
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78 mg
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Name
Quantity
19.5 mg
Type
catalyst
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Synthesis routes and methods IV

Procedure details

An oven dried screw cap test tube was charged with NaCN (140 mg, 2.857 mmol) dried KI (79 mg, 0.476 mmol, 20 mol %) and CuI (45 mg, 0.236 mmol, 10 mol %), evacuated and backfilled with argon three times. Anhydrous toluene (1550 μl), N,N′-dimethylethylenediamine (255 μl, 2.395 mmol), 1-Bromo-3,5-dimethyl-benzene (255 μl, 1.877 mmol), and benzyl alcohol (155 μl, 1.498 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 12 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 250 μl of n-dodecane as internal standard, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed a conversion of 91% with a yield of the title product, calculated vs internal standard, of 88%.
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Quantity
140 mg
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reactant
Reaction Step One
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255 μL
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reactant
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255 μL
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reactant
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155 μL
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reactant
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1550 μL
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45 mg
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250 μL
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1 mL
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1 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethylbenzonitrile
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3,5-Dimethylbenzonitrile
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3,5-Dimethylbenzonitrile
Reactant of Route 6
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3,5-Dimethylbenzonitrile

Citations

For This Compound
261
Citations
WM Kwok, C Ma, MW George, DC Grills… - Photochemical & …, 2007 - Springer
Time-resolved infrared absorption spectra of the C≡N bands of photoexcited TMABN and DMABN have been measured in non-polar hexane, polar aprotic THF and polar protic butanol …
Number of citations: 39 link.springer.com
T Kobayashi, M Futakami, O Kajimoto - Chemical physics letters, 1987 - Elsevier
The formation of the charge-transfer (CT) state of 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN) is studied in a supersonic free jet. In agreement with the observation by Rotkiewicz …
Number of citations: 46 www.sciencedirect.com
WM Kwok, C Ma, MW George, DC Grills… - Physical Chemistry …, 2003 - pubs.rsc.org
A wide range of time-resolved spectroscopic methods (time-resolved infrared (TRIR), picosecond Kerr gated time-resolved resonance Raman (ps-K-TR3) and transient absorption (TA)) …
Number of citations: 46 pubs.rsc.org
I Rückert, A Hebecker, ABJ Parusel, KA Zachariasse - 2000 - degruyter.com
With 3,5-dimethyl-4-(methylamino)benzonitrile (MHD) in n-hexane and n-hexadecane at 25C, relatively small values are obtained for the fluorescence quantum yield Φ f (0.006) and the …
Number of citations: 15 www.degruyter.com
NА Sokolov, VN Ivanov, IR Iusupov, AV Iasevich… - Chemistry of …, 2022 - Springer
A novel diarylpyrimidine derivative, 4-{[6-((2SR,4SR)-4-acetyl-4-methylpyrrolidin-2-yl)-2-(4-cyanophenoxy)pyrimidin-4-yl]oxy}- 3,5-dimethylbenzonitrile containing a pyrrolidine moiety at …
Number of citations: 6 link.springer.com
R Daum, S Druzhinin, D Ernst, L Rupp… - Chemical physics …, 2001 - Elsevier
Fluorescence excitation spectra of 4-(diisopropylamino)benzonitrile (DIABN) and 4-(dimethylamino)benzonitrile (DMABN) in thermal vapour and seeded jet expansions are compared. …
Number of citations: 45 www.sciencedirect.com
C Bulliard, M Allan, G Wirtz, E Haselbach… - The Journal of …, 1999 - ACS Publications
Spectroscopic consequences of varying the twist angle of the amino group in aminobenzonitrile systems in the electronic ground state are investigated by applying electron energy loss (…
Number of citations: 80 pubs.acs.org
J Zanon, A Klapars, SL Buchwald - Journal of the American …, 2003 - ACS Publications
An efficient copper-catalyzed domino halogen exchange-cyanation procedure for aryl bromides was developed utilizing 10 mol % CuI, 20 mol % KI, 1.0 equiv of the inexpensive N,N‘-…
Number of citations: 465 pubs.acs.org
S Yousuf, S Natesan, IVMV Enoch - Journal of Biomolecular …, 2017 - Taylor & Francis
The interaction of etravirine with β-cyclodextrin is analyzed by UV–visible absorption, infrared, fluorescence, nuclear magnetic resonance, two-dimensional rotational frame nuclear …
Number of citations: 5 www.tandfonline.com
JLM Gordon, MP Hartshorn, WT Robinson… - Australian Journal of …, 1990 - CSIRO Publishing
Reaction of 2-hydroxy-3,4,5,6-tetramethylbenzonitrile (1c) with nitrogen dioxide gives predominantly the 4,5,6-trinitrocyclohex-2-enones (9) and (10a,b), with lower yields of the 4-nitro …
Number of citations: 1 www.publish.csiro.au

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